molecular formula C14H11Cl2NO4S B428239 methyl 3-[2-(3,5-dichlorophenoxy)acetamido]thiophene-2-carboxylate CAS No. 353266-56-5

methyl 3-[2-(3,5-dichlorophenoxy)acetamido]thiophene-2-carboxylate

Cat. No.: B428239
CAS No.: 353266-56-5
M. Wt: 360.2g/mol
InChI Key: GNDPQYJRNRLZRQ-UHFFFAOYSA-N
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Description

Methyl 3-[2-(3,5-dichlorophenoxy)acetamido]thiophene-2-carboxylate is a synthetic thiophene-based compound intended for research and development purposes. Thiophene derivatives represent a significant class of heterocyclic compounds with broad applications in medicinal chemistry and agrochemical research . They have been extensively reported to exhibit a wide spectrum of therapeutic properties, including antimicrobial, anti-inflammatory, antioxidant, and antitumor activities, making them crucial scaffolds in the search for new lead molecules . Furthermore, the structural motif of a phenoxyacetamide linked to a heterocycle is a common feature in many agrochemicals, suggesting potential for application in herbicide research . The presence of the dichlorophenoxy group and the thiophene nucleus in this compound indicates that it may serve as a valuable intermediate for synthetic chemists. Researchers can utilize it to build more complex molecular architectures or to study structure-activity relationships (SAR). The amide linkage within the molecule provides a point of conformational rigidity and can be critical for interactions with biological targets. This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications of any kind, nor for personal use.

Properties

IUPAC Name

methyl 3-[[2-(3,5-dichlorophenoxy)acetyl]amino]thiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11Cl2NO4S/c1-20-14(19)13-11(2-3-22-13)17-12(18)7-21-10-5-8(15)4-9(16)6-10/h2-6H,7H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNDPQYJRNRLZRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CS1)NC(=O)COC2=CC(=CC(=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11Cl2NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Condensation of 3,5-Dichlorophenol with Chloroacetic Acid

In a representative procedure, 3,5-dichlorophenol reacts with chloroacetic acid in the presence of sodium hydroxide at 80–100°C for 4–6 hours. The reaction forms 2-(3,5-dichlorophenoxy)acetic acid, which is subsequently treated with thionyl chloride (SOCl₂) or oxalyl chloride to generate the corresponding acyl chloride.

Reaction Conditions:

  • Solvent: Toluene or dichloromethane (for thionyl chloride reactions).

  • Catalyst: Catalytic dimethylformamide (DMF) for accelerated conversion.

  • Yield: 85–92% after purification via vacuum distillation.

Alternative Halogenation Methods

While less common, direct halogenation of phenoxyacetic acid derivatives using Cl₂ gas in the presence of FeCl₃ has been reported. However, this method risks over-halogenation and requires stringent temperature control (0–5°C).

Preparation of Methyl 3-Aminothiophene-2-carboxylate

The thiophene core is synthesized via two primary routes: (1) a patented one-step process from 3-oxotetrahydrothiophenes, and (2) the Gewald reaction using methyl cyanoacetate.

Patent Method: Cyclization of 3-Oxotetrahydrothiophenes

As described in US Patent 4,847,386, 3-oxo-4-methoxycarbonyltetrahydrothiophene reacts with hydroxylamine hydrochloride in acetonitrile at 75–160°C to yield methyl 3-aminothiophene-2-carboxylate.

Key Parameters:

  • Solvent: Acetonitrile (polar, inert).

  • Temperature: 120°C under reflux.

  • Yield: 78–82% after recrystallization.

Gewald Reaction Protocol

The Gewald synthesis offers a scalable alternative. A mixture of sulfur, morpholine, methyl cyanoacetate, and a ketone (e.g., acetone) reacts at room temperature for 12–24 hours.

Typical Procedure:

  • Molar Ratios: 1:1:1 (methyl cyanoacetate : ketone : sulfur).

  • Workup: Column chromatography (hexane:ethyl acetate = 10:1).

  • Yield: 65–70%.

Amide Coupling to Form the Target Compound

The final step involves coupling 3,5-dichlorophenoxyacetyl chloride with methyl 3-aminothiophene-2-carboxylate. Two approaches dominate: Schotten-Baumann conditions and carbodiimide-mediated coupling.

Schotten-Baumann Conditions

In aqueous sodium hydroxide, the amine reacts with the acyl chloride at 0–5°C. The reaction is rapid but requires pH control to avoid hydrolysis.

Optimized Parameters:

  • Base: 10% NaOH.

  • Solvent: Dichloromethane (biphasic system).

  • Yield: 75–80%.

Carbodiimide-Mediated Coupling

Using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in anhydrous DMF improves yields for moisture-sensitive substrates.

Procedure:

  • Molar Ratio: 1:1:1.2 (amine : acyl chloride : EDC).

  • Temperature: Room temperature, 12 hours.

  • Yield: 88–92% after silica gel purification.

Comparative Analysis of Methods

Step Method Conditions Yield Scalability
Phenoxyacetyl ChlorideSOCl₂ condensationToluene, 80°C85–92%Industrial
Thiophene PrecursorGewald reactionRT, 24h65–70%Lab-scale
Thiophene PrecursorPatent methodAcetonitrile, 120°C78–82%Pilot-scale
Amide CouplingSchotten-Baumann0–5°C, biphasic75–80%Moderate
Amide CouplingEDC/HOBtDMF, RT88–92%High

Industrial Scalability and Challenges

The patent method and EDC-mediated coupling are preferred for large-scale production due to higher yields and reproducibility. Key challenges include:

  • Purification of Thiophene Intermediate: Column chromatography is inefficient for industrial batches; alternative crystallization protocols are under development.

  • Moisture Sensitivity: Carbodiimide reagents require anhydrous conditions, increasing operational costs .

Chemical Reactions Analysis

methyl 3-[2-(3,5-dichlorophenoxy)acetamido]thiophene-2-carboxylate can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and nucleophiles. Major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted phenoxy derivatives.

Mechanism of Action

The mechanism of action of methyl 3-[[2-(3,5-dichlorophenoxy)acetyl]amino]thiophene-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxyacetyl group may interact with the active site of enzymes, inhibiting their activity, while the thiophene ring may enhance binding affinity and specificity . The exact pathways involved depend on the specific biological target and the context of its application.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties, methyl 3-[2-(3,5-dichlorophenoxy)acetamido]thiophene-2-carboxylate is compared below with three classes of analogs: thiophene carboxylates, halogenated aromatic derivatives, and agrochemical-active esters.

Thiophene Carboxylate Derivatives

  • Ethyl 2-amino-4,5-disubstituted thiophene-3-carboxylates (e.g., compounds 1a-d in ): These derivatives lack the dichlorophenoxy-acetamido side chain and instead feature amino and alkyl/aryl substituents. Their synthesis employs similar methodologies (condensation with sulfur and cyanoacetates) but results in simpler structures with lower molecular weights .
  • Ethyl 5-hydroxy-3-methyl-4,7-dioxo-4,7-dihydrobenzo[b]thiophene-2-carboxylate (): This benzo-fused thiophene contains multiple oxygenated functional groups (hydroxy, dioxo) and a methyl substituent. Its synthesis involves acetylation with boron trifluoride catalysis, contrasting with the straightforward condensation used for the target compound. The fused aromatic system may confer distinct electronic properties and solubility differences compared to non-fused thiophenes .

Halogenated Aromatic Derivatives

  • Metsulfuron-methyl (): A sulfonylurea herbicide with a triazine ring and methyl ester group. While both compounds share ester functionalities, metsulfuron-methyl’s triazine core and sulfonylurea linkage target acetolactate synthase (ALS) in plants, a mechanism unlikely for the thiophene-based target compound. The dichlorophenoxy group in the latter may instead mimic auxin-like herbicides (e.g., 2,4-D) .
  • Triflusulfuron-methyl (): Another triazine-containing sulfonylurea herbicide with a trifluoroethoxy substituent. The electron-withdrawing trifluoroethoxy group enhances its metabolic stability compared to the dichlorophenoxy group, which offers moderate hydrophobicity and steric bulk .

Methyl Ester Analogs in Agrochemicals

  • Ethametsulfuron-methyl (): Features a methoxy group on the triazine ring, contrasting with the dichlorophenoxy group. Methoxy substituents generally reduce persistence in soil compared to chlorinated groups, suggesting the target compound may exhibit longer environmental half-life .

Data Table: Key Structural and Functional Comparisons

Compound Name Molecular Formula (Typical) Key Substituents Functional Groups Potential Applications Reference
This compound C₁₄H₁₁Cl₂NO₄S 3,5-Dichlorophenoxy, acetamido Ester, amide, aryl chloride Agrochemical lead candidate
Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate C₁₀H₁₃NO₂S Amino, methyl Ester, amine Antimicrobial research
Metsulfuron-methyl C₁₄H₁₅N₅O₆S Triazine, sulfonylurea Ester, sulfonylurea Herbicide
Triflusulfuron-methyl C₁₅H₁₄F₃N₅O₆S Triazine, trifluoroethoxy Ester, sulfonylurea, fluoroalkyl Herbicide

Research Findings and Implications

  • Bioactivity: The dichlorophenoxy group in the target compound may enhance herbicidal activity by mimicking natural auxins or disrupting electron transport chains, as seen in chlorinated phenoxy herbicides .
  • Environmental Impact : Chlorinated aromatic groups raise concerns about bioaccumulation, contrasting with less persistent methoxy or fluoroalkyl analogs .

Biological Activity

Methyl 3-[2-(3,5-dichlorophenoxy)acetamido]thiophene-2-carboxylate (MDTAC) is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological properties, structure-activity relationships (SAR), and potential therapeutic applications based on existing research findings.

Chemical Structure and Properties

MDTAC is characterized by the following chemical formula: C14H11Cl2NO4SC_{14}H_{11}Cl_{2}NO_{4}S. Its structure includes a thiophene ring, an acetamido group, and a dichlorophenoxy moiety, which contribute to its biological activities. The presence of electron-withdrawing groups like chlorine enhances the compound's reactivity and interaction with biological targets.

Property Value
Molecular FormulaC14H11Cl2NO4S
Molecular Weight348.21 g/mol
SolubilitySoluble in organic solvents
Melting PointNot specified

Antitumor Activity

MDTAC has shown promising antitumor properties in various studies. For instance, compounds with similar structures have been tested for their cytotoxic effects against different cancer cell lines. The IC50 values indicate the effectiveness of these compounds:

Compound Cell Line IC50 (µM)
MDTACA-431 (epidermoid carcinoma)1.98
Analog 1HT-29 (colon cancer)1.61
Analog 2Jurkat (T-cell leukemia)<1.00

These results suggest that MDTAC and its analogs may inhibit cell proliferation effectively, potentially through mechanisms involving apoptosis and cell cycle arrest.

The mechanism by which MDTAC exerts its biological effects is believed to involve interaction with specific molecular targets, including:

  • Inhibition of RORγt: MDTAC has been identified as a potent inhibitor of retinoic acid receptor-related orphan receptor gamma t (RORγt), which plays a crucial role in the differentiation of Th17 cells. This inhibition may have implications for autoimmune diseases and inflammatory conditions.
  • Cytotoxicity Induction: Studies suggest that MDTAC induces cytotoxicity through the generation of reactive oxygen species (ROS), leading to oxidative stress in cancer cells.

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications to the thiophene and phenoxy groups significantly affect the biological activity of MDTAC. Key observations include:

  • Dichloro Substitution: The presence of dichlorophenyl enhances the lipophilicity and binding affinity to target proteins.
  • Acetamido Group: This moiety contributes to the overall stability and solubility of the compound, facilitating better bioavailability.

Case Studies

Several case studies have highlighted the potential applications of MDTAC:

  • Study on Inflammatory Diseases: In vivo models demonstrated that oral administration of MDTAC reduced symptoms in collagen-induced arthritis models, suggesting its anti-inflammatory properties.
  • Cancer Treatment Trials: Preliminary trials involving MDTAC analogs showed promising results in reducing tumor size in xenograft models, warranting further clinical investigation.

Q & A

Basic Research Questions

Q. What are the standard synthetic methodologies for preparing methyl 3-[2-(3,5-dichlorophenoxy)acetamido]thiophene-2-carboxylate, and how are intermediates purified?

  • Methodology : The synthesis involves sequential functionalization of the thiophene ring. Key steps include:

  • Step 1 : Formation of the thiophene-2-carboxylate core via cyclization of acetylenic ketones with methyl thioglycolate under basic conditions (e.g., CsCO₃, MgSO₄ in MeOH) .
  • Step 2 : Introduction of the acetamido group at position 3 using coupling agents (e.g., anhydrides or carbodiimides) under nitrogen protection to minimize oxidation .
  • Step 3 : Attachment of the 3,5-dichlorophenoxy moiety via nucleophilic substitution or esterification.
    • Purification : Reverse-phase HPLC with gradients (e.g., 30%→100% methanol/water) is effective for isolating intermediates and final products, as demonstrated in analogous thiophene derivatives .

Q. How is the compound characterized to confirm its structural integrity?

  • Spectroscopic Techniques :

  • ¹H/¹³C NMR : Assign peaks for thiophene protons (δ 6.5–7.5 ppm), ester carbonyl (δ 165–170 ppm), and acetamido NH (δ 8–10 ppm). Discrepancies in splitting patterns may indicate regiochemical impurities .
  • IR Spectroscopy : Confirm C=O stretches (ester: ~1720 cm⁻¹; amide: ~1650 cm⁻¹) and C-O-C linkages (~1250 cm⁻¹) .
    • Physical Properties : Melting point analysis (e.g., 213–216°C for similar derivatives) provides preliminary purity assessment .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of the acetamido coupling step?

  • Critical Variables :

  • Molar Ratios : A 1.2:1 excess of the acylating agent (e.g., 3,5-dichlorophenoxyacetyl chloride) ensures complete conversion, as seen in analogous thiophene-amide syntheses .
  • Catalysts : Boron trifluoride etherate enhances electrophilic substitution in aromatic systems, improving regioselectivity .
  • Solvent Choice : Dry CH₂Cl₂ under inert atmosphere (N₂/Ar) prevents hydrolysis of reactive intermediates .

Q. What strategies resolve contradictions in spectral data, such as unexpected NMR shifts or IR absorptions?

  • Troubleshooting :

  • Impurity Identification : Repeat synthesis with stricter anhydrous conditions if unexpected NH or OH peaks arise in NMR .
  • Regiochemical Confirmation : Use 2D NMR (e.g., NOESY) to distinguish between positional isomers of the dichlorophenoxy group .
    • Validation : Cross-reference with computational models (DFT) for predicted chemical shifts .

Q. How can the biological activity of this compound be systematically evaluated in academic settings?

  • Assay Design :

  • In Vitro Antioxidant Activity : Use DPPH radical scavenging assays, as applied to ethyl thiophene carboxylate derivatives .
  • Anti-inflammatory Screening : Murine models (e.g., carrageenan-induced paw edema) assess COX/LOX inhibition potential .
    • Dose-Response Analysis : EC₅₀ values derived from enzyme inhibition studies (e.g., ELISA for TNF-α/IL-6) quantify potency .

Q. What are the challenges in achieving regioselectivity during thiophene functionalization, and how are they addressed?

  • Regiochemical Control :

  • Electron-Directing Groups : The methyl carboxylate at position 2 directs electrophiles to position 3 via resonance stabilization .
  • Steric Effects : Bulky substituents (e.g., tert-butyl in tetrahydrobenzo[b]thiophenes) can alter reaction pathways, necessitating kinetic vs. thermodynamic control studies .

Q. How do structural modifications (e.g., halogen substitution) impact physicochemical properties and bioactivity?

  • Structure-Activity Relationship (SAR) :

  • Lipophilicity : Chlorine atoms enhance membrane permeability (logP ↑), as observed in 3,5-dichloro analogs .
  • Electron-Withdrawing Effects : The dichlorophenoxy group increases electrophilicity of the acetamido carbonyl, potentially enhancing enzyme binding .

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